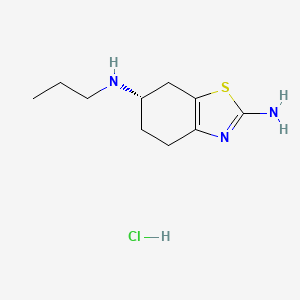

PRAMIPEXOLE HCl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18ClN3S |

|---|---|

Molecular Weight |

247.79 g/mol |

IUPAC Name |

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |

InChI |

InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m0./s1 |

InChI Key |

YLOYRMPMRZXEMW-FJXQXJEOSA-N |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pramipexole HCl: A Comprehensive Technical Guide on its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramipexole Hydrochloride (HCl) is a non-ergot dopamine (B1211576) agonist with high affinity for the D2 subfamily of dopamine receptors, exhibiting a particular preference for the D3 receptor subtype. Its therapeutic efficacy in neurological and psychiatric disorders, most notably Parkinson's disease and Restless Legs Syndrome, stems from its distinct interactions with neuronal signaling pathways. This technical guide provides an in-depth exploration of the core mechanism of action of Pramipexole HCl in neurons, detailing its receptor binding profile, downstream signaling cascades, and neuroprotective effects. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Receptor Binding Affinity and Selectivity

Pramipexole's pharmacological profile is defined by its high selectivity for the D2-like family of dopamine receptors (D2, D3, and D4), with minimal interaction with D1-like, adrenergic, or serotonergic receptors. This selectivity contributes to its specific therapeutic effects and distinguishes it from other dopamine agonists. The binding affinities, expressed as inhibition constants (Ki), quantify the concentration of Pramipexole required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference |

| Dopamine D2 | 2.2 - 3.9 | |

| Dopamine D3 | 0.5 - 0.97 | |

| Dopamine D4 | 5.1 | |

| Dopamine D1 | >10,000 | |

| Dopamine D5 | No significant affinity |

Table 1: Binding Affinities of this compound for Human Dopamine Receptor Subtypes.

Primary Mechanism of Action: Gαi/o-Coupled Signaling

Pramipexole acts as a full agonist at D2-like dopamine receptors, meaning it mimics the action of endogenous dopamine to the fullest extent. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gαi/o. The activation of this pathway initiates a cascade of intracellular events that ultimately modulate neuronal excitability.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Upon binding of Pramipexole to a D2-like receptor, the associated Gαi/o protein is activated. This activation leads to the inhibition of the enzyme adenylyl cyclase. Adenylyl cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. The inhibition of adenylyl cyclase by Pramipexole results in a decrease in intracellular cAMP levels.

Modulation of Protein Kinase A (PKA) Activity

Cyclic AMP is the primary activator of Protein Kinase A (PKA). Consequently, the Pramipexole-induced reduction in cAMP levels leads to decreased PKA activity. PKA is a key enzyme that phosphorylates various downstream targets, including ion channels and transcription factors, thereby regulating their function. By reducing PKA activity, Pramipexole alters the phosphorylation state of these target proteins, leading to changes in neuronal function.

Modulation of Neuronal Excitability

The downstream effects of Pramipexole's signaling cascade ultimately lead to a reduction in neuronal excitability. This is achieved through the modulation of various ion channels, most notably G-protein-gated inwardly rectifying potassium (GIRK) channels.

Activation of GIRK Channels

Activation of Gαi/o-coupled receptors, such as the D2-like receptors targeted by Pramipexole, leads to the dissociation of the Gβγ subunits from the Gαi/o subunit. These free Gβγ subunits can then directly bind to and activate GIRK channels. The activation of GIRK channels increases the efflux of potassium (K+) ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing its overall excitability.

Neuroprotective Mechanisms

Beyond its direct effects on neuronal signaling, Pramipexole has been shown to possess neuroprotective properties, which may contribute to its long-term therapeutic benefits, particularly in neurodegenerative conditions like Parkinson's disease.

Antioxidant and Free Radical Scavenging Properties

In vitro studies have demonstrated that Pramipexole can act as a potent antioxidant and scavenger of free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, is a key contributor to neuronal damage in neurodegenerative diseases. Pramipexole's ability to neutralize these harmful molecules may help protect neurons from oxidative damage.

Mitochondrial Protection

Mitochondrial dysfunction is another hallmark of neurodegenerative disorders. Pramipexole has been shown to protect against mitochondrial damage by inhibiting the opening of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP can lead to the release of pro-apoptotic factors and ultimately, cell death. By preventing this, Pramipexole may help maintain mitochondrial integrity and neuronal survival.

Modulation of α-Synuclein

The aggregation of the protein α-synuclein is a pathological hallmark of Parkinson's disease. Some studies suggest that Pramipexole may influence the expression and processing of α-synuclein, potentially reducing its toxic aggregation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Pramipexole for dopamine receptor subtypes.

Principle: This competitive binding assay measures the ability of unlabeled Pramipexole to displace a radiolabeled ligand (e.g., [³H]-Spiperone) from its binding site on the receptor.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO).

-

Radioligand (e.g., [³H]-Spiperone for D2-like receptors).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a competing ligand like haloperidol).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Pramipexole.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of a competing ligand).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Pramipexole concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Pramipexole that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pramipexole HCl: A Technical Guide to its High Affinity and Selectivity for the Dopamine D3 Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of Pramipexole hydrochloride (HCl), focusing on its binding affinity and functional selectivity for the dopamine (B1211576) D3 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and the development of novel therapeutics.

Executive Summary

Pramipexole is a non-ergot dopamine agonist that exhibits high affinity and selectivity for the D2 subfamily of dopamine receptors, with a particular preference for the D3 subtype.[1][2] This unique profile makes it a valuable tool for investigating the physiological and pathological roles of the D3 receptor. This guide summarizes the quantitative data on Pramipexole's receptor binding and functional activity, provides detailed experimental protocols for its characterization, and illustrates the key signaling pathways and experimental workflows.

Quantitative Receptor Binding and Functional Activity

Pramipexole's interaction with dopamine receptors is characterized by its high binding affinity, particularly for the D3 receptor, and its potent agonist activity. The following tables summarize the key quantitative parameters from in vitro studies.

Table 1: Pramipexole Binding Affinity for Human Dopamine Receptors

| Receptor Subtype | Ligand | K_i_ (nmol/L) | Reference |

| Dopamine D2 | Pramipexole | 3.9 | [3][4] |

| Dopamine D3 | Pramipexole | 0.5 | [3][4] |

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: Pramipexole Functional Activity at Human Dopamine D2 and D3 Receptors

| Assay Type | Receptor Subtype | Parameter | Value | Reference |

| Microphysiometry | Dopamine D2 | pEC_50_ | 7.4 | [5] |

| Microphysiometry | Dopamine D3 | pEC_50_ | 8.4 | [5] |

| Functional Assay | Dopamine D2 | Potency (fold vs D3) | 15x less potent | [1] |

| Functional Assay | Dopamine D3 | Potency (fold vs D2) | 15x more potent | [1] |

pEC_50_: The negative logarithm of the EC_50_ (half maximal effective concentration). A higher pEC_50_ value indicates greater potency. Pramipexole is a full agonist at the human D3 receptor.[6][7]

Experimental Protocols

The characterization of Pramipexole's receptor affinity and functional agonism relies on well-established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (K_i_) of an unlabeled compound (Pramipexole) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the K_i_ of Pramipexole for dopamine D2 and D3 receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing human recombinant D2 or D3 receptors (e.g., CHO or HEK293 cells).[3]

-

Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.

-

Unlabeled Ligand: Pramipexole HCl.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a competing ligand (e.g., 10 µM Haloperidol).

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

Receptor membranes (typically 10-50 µg protein).

-

A fixed concentration of [³H]-Spiperone (typically at or near its K_d_ value).

-

A range of concentrations of Pramipexole (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add assay buffer instead of Pramipexole.

-

For non-specific binding wells, add the non-specific binding control instead of Pramipexole.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each Pramipexole concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Pramipexole concentration.

-

Fit the data using a non-linear regression model to determine the IC_50_ (the concentration of Pramipexole that inhibits 50% of specific radioligand binding).

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.[3]

-

[³⁵S]GTPγS Binding Assay (Functional Agonism)

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor activation.

Objective: To determine the potency (EC_50_) and efficacy (E_max_) of Pramipexole at dopamine D2 and D3 receptors.

Materials:

-

Receptor Source: Cell membranes expressing D2 or D3 receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine diphosphate.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the following:

-

Receptor membranes.

-

Assay buffer containing GDP (typically 1-10 µM).

-

A range of concentrations of Pramipexole.

-

For basal binding wells, add buffer instead of Pramipexole.

-

For non-specific binding wells, add unlabeled GTPγS.

-

-

Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.1-0.5 nM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Filtration and Quantification: Terminate the reaction by rapid filtration through glass fiber filters and quantify the bound radioactivity as described for the radioligand binding assay.

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding at each Pramipexole concentration.

-

Plot the specific binding against the logarithm of the Pramipexole concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC_50_ (the concentration of Pramipexole that produces 50% of the maximal response) and the E_max_ (the maximum response).

-

cAMP Functional Assay (Functional Agonism)

This assay measures the functional consequence of D2-like receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC_50_) of Pramipexole in inhibiting cAMP production via D2 or D3 receptors.

Materials:

-

Cell Line: A cell line stably expressing the D2 or D3 receptor (e.g., CHO or HEK293).

-

Agonist: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

-

Assay Setup:

-

Replace the culture medium with a stimulation buffer.

-

Add a range of concentrations of Pramipexole to the wells.

-

Incubate for a short period (e.g., 15-30 minutes).

-

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.

-

Incubation: Incubate for a further 15-30 minutes.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the Pramipexole concentration.

-

Fit the data to an inhibitory dose-response curve to determine the IC_50_ (which in this context represents the EC_50_ for the inhibitory effect) of Pramipexole.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway activated by Pramipexole at the D3 receptor and the general workflows for the experimental protocols described above.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Pramipexole HCl: A Deep Dive into its Effects on Mitochondrial Function and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole (B1678040), a non-ergot dopamine (B1211576) agonist, is a well-established treatment for Parkinson's disease and restless legs syndrome.[1] Its therapeutic effects have primarily been attributed to its high affinity for the D2 and D3 dopamine receptors in the striatum.[2] However, a growing body of preclinical evidence suggests that pramipexole possesses significant neuroprotective properties that are independent of its dopaminergic activity.[3][4] These neuroprotective effects appear to be mediated, at least in part, through the modulation of mitochondrial function and the attenuation of oxidative stress.[5][6] This technical guide provides an in-depth analysis of the current understanding of Pramipexole HCl's impact on these crucial cellular processes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Effects of Pramipexole on Mitochondrial Function and Oxidative Stress

Pramipexole has been shown to exert a range of beneficial effects on mitochondrial health and redox balance in various in vitro and in vivo models. The following tables summarize the key quantitative findings from multiple studies.

| Parameter | Experimental Model | Pramipexole Concentration | Key Findings | Reference |

| Mitochondrial ROS Generation | Differentiated SH-SY5Y neuroblastoma cells | IC50: 0.91 ± 0.14 µM (S-enantiomer), 0.85 ± 0.21 µM (R-enantiomer) | Dose-dependently prevented laser-induced mitochondrial ROS generation. The effect was independent of dopamine receptor antagonism. | [3] |

| Rat model of transient middle cerebral artery occlusion (tMCAO) | 0.25 mg/kg & 1 mg/kg | Significantly reduced mitochondrial ROS levels post-ischemia. | [5] | |

| Cell Viability (in response to H₂O₂) | Differentiated SH-SY5Y neuroblastoma cells | IC50: 8.8 ± 0.9 µM (S-enantiomer), 9.2 ± 0.6 µM (R-enantiomer) | Dose-dependently prevented H₂O₂-induced cell death. | [3][6] |

| Antioxidant Enzyme Activity | MES 23.5 cell cultures | 20 µM | Increased cellular glutathione (B108866) (GSH) levels by 44%, elevated glutathione peroxidase (GSH-Px) activity by 85%, and induced catalase activity by 218%. | [7] |

| Mitochondrial Permeability Transition Pore (mPTP) Opening | Isolated rat liver mitochondria | IC50: 500 nM | Reversibly inhibited the mPTP. | [8][9] |

| Rat model of tMCAO | 1 mg/kg | Prevented mitochondrial swelling, indicative of mPTP inhibition. | [5][10] | |

| Mitochondrial Membrane Potential (ΔΨm) | Rat model of tMCAO | 1 mg/kg | Significantly elevated mitochondrial membrane potential after ischemia. | [5] |

| Oxygen Consumption (Respiratory Control Ratio - RCR) | Rat model of tMCAO | 0.25 mg/kg & 1 mg/kg | Significantly elevated the RCR (state 3/state 4 respiration) post-ischemia. | [5][10] |

| Apoptotic Protein Expression | Rat model of tMCAO | 0.25 mg/kg & 1 mg/kg | Reduced the Bax:Bcl-2 ratio. | [5] |

| Rat model of Parkinson's Disease | Not specified | Exhibited a remarkable decline in the relative protein expression level of Bax and a considerable increase in that of Bcl-2. | [11] | |

| Cytochrome c Release | SH-SY5Y cells treated with MPP+ | 0.1 - 1 mM | Significantly inhibited the release of cytochrome c from the mitochondria to the cytosol. | [12] |

| Rat model of tMCAO | 1 mg/kg | Inhibited the release of cytochrome c from mitochondria to the cytosol. | [5] |

Signaling Pathways and Mechanisms of Action

Pramipexole's protective effects on mitochondria appear to be multifaceted, involving the direct scavenging of reactive oxygen species and the modulation of key signaling pathways that govern mitochondrial integrity and apoptosis.

Caption: Pramipexole's neuroprotective mitochondrial signaling pathway.

Detailed Experimental Protocols

This section outlines the methodologies employed in key experiments cited in this guide, providing a framework for researchers looking to replicate or build upon these findings.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

-

Principle: This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), which is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS.

-

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate culture vessels. Treat with various concentrations of this compound for a specified duration, followed by induction of oxidative stress (e.g., with H₂O₂ or MPP+).

-

Probe Loading: Incubate the cells with H2DCF-DA (typically 5-10 µM) in serum-free media for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.

-

Data Analysis: Quantify the fluorescence intensity and normalize it to a control group (untreated or vehicle-treated cells).

-

Caption: Experimental workflow for mitochondrial ROS measurement.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: This method utilizes cationic fluorescent dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, that accumulate in the mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm results in reduced dye accumulation and a corresponding decrease in fluorescence intensity (for TMRE) or a shift in fluorescence emission (for JC-1).

-

Protocol Outline:

-

Cell/Mitochondria Preparation: Use either intact cells or isolated mitochondria.

-

Treatment: Treat the samples with this compound and a substance known to depolarize mitochondria (e.g., a protonophore like FCCP as a positive control).

-

Dye Loading: Incubate the samples with TMRE (typically 25-100 nM) or JC-1 (1-5 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Gently wash the samples to remove non-accumulated dye.

-

Fluorescence Measurement:

-

TMRE: Measure fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer (Ex/Em ~549/575 nm).

-

JC-1: Measure both green (monomeric form, indicating low ΔΨm; Ex/Em ~485/530 nm) and red (aggregate form, indicating high ΔΨm; Ex/Em ~585/590 nm) fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

-

Data Analysis: Normalize the fluorescence intensity or the red/green ratio to the control group.

-

Caption: Workflow for assessing mitochondrial membrane potential.

Western Blotting for Apoptotic Proteins (Bax, Bcl-2, Cytochrome c)

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins.

-

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein or perform subcellular fractionation to isolate mitochondrial and cytosolic fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis: Separate equal amounts of protein on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, or cytochrome c overnight at 4°C.

-

Washing: Wash the membrane with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For cytochrome c, compare the levels in the cytosolic and mitochondrial fractions.

-

References

- 1. Measurements of threshold of mitochondrial permeability transition pore opening in intact and permeabilized cells by flash photolysis of caged calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant property of pramipexole independent of dopamine receptor activation in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pramipexole prevents ischemic cell death via mitochondrial pathways in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Patch clamp reveals powerful blockade of the mitochondrial permeability transition pore by the D2-receptor agonist pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Pramipexole Inhibits Neuronal Apoptosis in Rats with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Release and aggregation of cytochrome c and alpha-synuclein are inhibited by the antiparkinsonian drugs, talipexole and pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Activity of Pramipexole HCl in Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramipexole (B1678040), a dopamine (B1211576) D2/D3 receptor agonist primarily used in the treatment of Parkinson's disease and restless leg syndrome, has demonstrated significant neuroprotective properties that extend beyond its dopaminergic activity.[1][2] A growing body of evidence indicates that Pramipexole HCl possesses potent antioxidant capabilities, playing a crucial role in mitigating oxidative stress-induced neuronal damage.[3] This technical guide provides an in-depth analysis of the antioxidant activity of this compound in various neuronal cell lines. It summarizes key quantitative data, details the experimental protocols used to assess its antioxidant effects, and visualizes the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: Pramipexole's Neuroprotective Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological factor in several neurodegenerative diseases.[4] In the context of Parkinson's disease, the metabolism of dopamine itself can generate free radicals, contributing to the progressive loss of dopaminergic neurons.[1] Pramipexole has emerged as a compound of interest for its potential to counteract these detrimental processes.[1] In vitro and in vivo studies have shown that Pramipexole can protect dopaminergic neurons from a variety of neurotoxins, including 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and 1-methyl-4-phenylpyridinium (MPP+).[1][3][5] Notably, these protective effects are often independent of dopamine receptor activation, suggesting a direct antioxidant mechanism of action.[5][6]

Quantitative Analysis of Antioxidant Activity

The antioxidant effects of Pramipexole have been quantified in several neuronal cell line models. The following tables summarize the key findings from various studies, providing a comparative overview of its potency and efficacy.

Table 1: Protective Effects of Pramipexole against Toxin-Induced Cytotoxicity

| Cell Line | Toxin | Pramipexole Concentration | Outcome | Reference |

| MES 23.5 | Dopamine | 4-100 µM | Significant attenuation of cytotoxicity and apoptosis | [7] |

| MES 23.5 | L-DOPA | 4-100 µM | Significant attenuation of cytotoxicity and apoptosis | [7] |

| MES 23.5 | 6-OHDA | 5-20 µM | Protection against cytotoxicity | [5] |

| MES 23.5 | H₂O₂ | 5-20 µM | Protection against cytotoxicity | [5] |

| SH-SY5Y | H₂O₂ | ~8 µM (IC50 for neuroprotection) | Prevention of cell death | [6] |

| SH-SY5Y | MPP+ | 10 µM | Decreased cell death | [8] |

| JK cells | MPP+ | 10 µM | Decreased cell death | [8] |

| SH-SY5Y | Rotenone | 10 µM | Decreased cell death | [8] |

| JK cells | Rotenone | 10 µM | Decreased cell death | [8] |

Table 2: Effect of Pramipexole on Antioxidant Enzyme Activity and Glutathione (B108866) Levels

| Cell Line | Pramipexole Concentration | Measured Parameter | Result | Reference |

| MES 23.5 | 5-20 µM | Glutathione (GSH) Levels | Increased | [5] |

| MES 23.5 | 5-20 µM | Glutathione Peroxidase (GSH-Px) Activity | Elevated | [5] |

| MES 23.5 | 5-20 µM | Catalase Activity | Elevated | [5] |

| MES 23.5 | 5-20 µM | Superoxide (B77818) Dismutase (SOD) Activity | Marginally enhanced | [5] |

Table 3: Pramipexole's Impact on Mitochondrial Function and ROS Production

| Cell Line/Model | Pramipexole Concentration | Measured Parameter | Result | Reference |

| SH-SY5Y | Not specified | MPP+-induced ROS production | Reduced | [3] |

| Rat Striatum (in vivo) | Not specified | MPP+-induced ROS production | Reduced | [3] |

| Differentiated SH-SY5Y | ~0.9 µM (IC50) | Mitochondrial ROS generation | Inhibition | [6] |

| Ischemic Rat Brain | 0.25 mg/kg & 1 mg/kg | Mitochondrial ROS levels | Reduced | [9] |

| Ischemic Rat Brain | 0.25 mg/kg & 1 mg/kg | Mitochondrial Membrane Potential | Elevated | [9] |

| Ischemic Rat Brain | 0.25 mg/kg & 1 mg/kg | Mitochondrial Swelling | Prevented (at 1 mg/kg) | [9] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature to evaluate the antioxidant activity of Pramipexole in neuronal cell lines.

Cell Culture and Treatment

-

Cell Lines:

-

MES 23.5: A dopaminergic neuronal cell line.

-

SH-SY5Y: A human neuroblastoma cell line, often differentiated to a neuronal phenotype with retinoic acid.[6]

-

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Pramipexole Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or culture medium) to create a stock solution. Cells are pre-incubated with various concentrations of Pramipexole for a specified duration (e.g., 24 hours) before the addition of an oxidative stress-inducing agent.

Induction of Oxidative Stress

-

Toxin Application: After pre-incubation with Pramipexole, the culture medium is replaced with a medium containing the neurotoxin of choice (e.g., H₂O₂, 6-OHDA, MPP+, dopamine, L-DOPA) at a predetermined concentration known to induce significant cell death or oxidative stress.

-

Incubation: Cells are incubated with the toxin for a specific period, ranging from minutes to hours, depending on the toxin and the endpoint being measured.

Assessment of Cell Viability

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

After treatment, the culture medium is removed.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Plates are incubated for several hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Measurement of Reactive Oxygen Species (ROS)

-

Fluorescent Probe-Based Assays:

-

Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths appropriate for the probe used.

-

Analysis of Antioxidant Enzyme Activity

-

Cell Lysis: Cells are harvested and lysed to release intracellular components.

-

Spectrophotometric Assays: Commercially available assay kits are typically used to measure the activity of specific antioxidant enzymes (e.g., glutathione peroxidase, catalase, superoxide dismutase) by monitoring the change in absorbance of a substrate or product over time.

Western Blotting for Protein Expression

-

Protein Extraction and Quantification: Cellular proteins are extracted using a lysis buffer, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Nrf2, HO-1, Bax, Bcl-2, cytochrome c).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of Pramipexole are mediated through multiple signaling pathways, primarily centered around the mitochondria and the activation of endogenous antioxidant responses.

Mitochondrial Protection

Pramipexole has been shown to accumulate in mitochondria and exert direct protective effects.[10] It can reduce the production of mitochondrial ROS and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade.[3] By stabilizing the mitochondrial membrane potential, Pramipexole helps maintain mitochondrial function and prevent the release of pro-apoptotic factors like cytochrome c.[9]

Caption: Pramipexole's protective effects on mitochondrial function.

Nrf2/HO-1 Pathway Activation

Pramipexole has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like Pramipexole, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as Heme oxygenase-1 (HO-1) and increases in glutathione levels, thereby enhancing the cell's antioxidant capacity.[11][12]

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Pramipexole.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective and antioxidant effects of Pramipexole in a neuronal cell culture model.

Caption: General experimental workflow for studying Pramipexole's antioxidant effects.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent antioxidant in neuronal cell lines. Its ability to directly scavenge free radicals, enhance endogenous antioxidant defenses through the Nrf2/HO-1 pathway, and protect mitochondrial integrity underscores its neuroprotective potential beyond dopamine receptor agonism.[5][9][11][12] These findings provide a strong rationale for further investigation into the therapeutic applications of Pramipexole and its derivatives in a broader range of neurodegenerative disorders where oxidative stress is a key pathological feature. Future research should focus on elucidating the precise molecular targets of Pramipexole within the mitochondria and further exploring its structure-activity relationship to develop even more potent antioxidant compounds for the treatment of neurological diseases.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. Pramipexole--a new dopamine agonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pramipexole reduces reactive oxygen species production in vivo and in vitro and inhibits the mitochondrial permeability transition produced by the parkinsonian neurotoxin methylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant property of pramipexole independent of dopamine receptor activation in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pramipexole protects against apoptotic cell death by non-dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pramipexole prevents ischemic cell death via mitochondrial pathways in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nrf2/HO-1 mediates the neuroprotective effects of pramipexole by attenuating oxidative damage and mitochondrial perturbation after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine receptor agonist pramipexole exerts neuroprotection on global cerebral ischemia/reperfusion injury by inhibiting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a D3-Preferring Dopamine Agonist: A Technical Guide to the Early Discovery and Synthesis of Pramipexole Hydrochloride

Abstract

Pramipexole, a non-ergoline aminobenzothiazole derivative, emerged as a significant therapeutic agent for idiopathic Parkinson's disease and later, Restless Legs Syndrome.[1][2][3][4] This technical guide provides an in-depth examination of the foundational research and development of Pramipexole hydrochloride. It details the pharmacological discovery, outlining its selective agonism for the D2 subfamily of dopamine (B1211576) receptors with a notable preference for the D3 subtype.[1][2][4][5][6] Furthermore, this document reconstructs the early synthetic pathways, presenting detailed experimental methodologies and quantitative data from seminal publications and patents. Visualizations of the core signaling pathway and synthetic workflow are provided to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Pharmacological Discovery and Mechanism of Action

The therapeutic effect of Pramipexole is rooted in its function as a potent dopamine agonist.[1][3] In neurodegenerative conditions like Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficiency in the striatum, impairing motor control.[1][7] Pramipexole compensates for this deficiency by directly stimulating postsynaptic dopamine receptors, mimicking the action of endogenous dopamine.[1][8]

Receptor Binding Profile

Pre-clinical studies established Pramipexole as a full dopamine agonist with high selectivity for the D2 receptor family (D2, D3, and D4 subtypes).[5][9] A distinguishing feature of its pharmacological profile is a significantly higher affinity for the D3 receptor subtype compared to D2 or D4 receptors.[2][5][8] The D3 receptors are concentrated in the limbic regions of the brain, and their activation by Pramipexole is thought to contribute not only to motor symptom improvement but also to positive effects on mood and motivation, which are often compromised in Parkinson's patients.[1] Unlike ergot-derived agonists, Pramipexole shows minimal interaction with adrenergic or serotonergic receptors, ensuring greater selectivity for dopaminergic pathways.[8]

Table 1: Dopamine Receptor Subtype Affinity

| Receptor Subtype | Affinity Characteristic | Reference |

| D3 | Highest affinity; 5- to 7-fold greater than for D2 and D4. | [5] |

| D2 | High affinity. | [5] |

| D4 | Lower affinity compared to D3. | [5] |

Signaling Pathway

Activation of the D2 and D3 G protein-coupled receptors (GPCRs) by Pramipexole initiates an intracellular signaling cascade.[1] This typically involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. The subsequent decrease in neuronal excitability helps to rebalance (B12800153) the neural circuits affected by the lack of dopamine.[1]

Caption: Pramipexole binding to D3 receptors inhibits adenylyl cyclase.

Early Chemical Synthesis

The foundational synthesis of Pramipexole was first disclosed in European patent application EP 0186087.[10][11] The routes generally begin with a protected 4-aminocyclohexanone (B1277472) derivative and proceed through the formation of the critical aminobenzothiazole ring structure, followed by the introduction of the n-propyl group.

General Synthetic Workflow

A common early pathway involves several key transformations:

-

Protection: The amino group of a starting material like 4-aminocyclohexanol is protected.

-

Oxidation: The protected alcohol is oxidized to the corresponding ketone.

-

Bromination: The ketone undergoes bromination to form an α-bromo ketone intermediate.[10]

-

Cyclization: The α-bromo ketone is reacted with thiourea (B124793) to construct the 2-aminothiazole (B372263) ring fused to the cyclohexane (B81311) ring.[10]

-

Deprotection & Alkylation: The protecting group is removed, and the resulting primary amine is selectively mono-alkylated with an n-propyl group.

-

Salt Formation: The Pramipexole base is converted to its more stable and soluble dihydrochloride (B599025) monohydrate salt.[10]

Caption: Key stages in the early synthesis of Pramipexole hydrochloride.

Experimental Protocols & Data

The following sections provide a more granular look at the experimental procedures and associated data, derived from process development studies.

Protocol: Formation and Isolation of Crude Pramipexole Dihydrochloride Monohydrate

This protocol is adapted from a scalable synthesis process. It details the conversion of the free base to the dihydrochloride salt.

Materials:

-

Pramipexole base solution in an organic solvent (e.g., methylene (B1212753) chloride or ethanol)

-

Water

-

Gaseous Hydrogen Chloride (HCl)

-

1.0 M Aqueous Sodium Hydroxide (NaOH)

-

Methylene Chloride

Procedure:

-

Extraction: Following the final alkylation step, the reaction mixture is diluted with methylene chloride and 1.0 M aqueous NaOH. The mixture is agitated for approximately 30 minutes.[10]

-

Phase Separation: The organic and aqueous phases are separated. The aqueous phase is re-extracted with methylene chloride to maximize recovery.[10]

-

Solvent Exchange: The combined organic phases containing the Pramipexole base are collected and concentrated to approximately one-quarter of the initial volume. 5.0 L of ethanol is then added.[10]

-

Hydration: A specific amount of water (e.g., 27.6 mL, 1.53 mol) is added to the ethanolic solution to facilitate the formation of the monohydrate salt.[10]

-

Cooling: The solution is cooled to approximately -10 °C.[10]

-

Salt Formation: Gaseous HCl (approx. 200 g) is introduced into the cooled solution, ensuring the temperature does not exceed 25 °C. This precipitates the dihydrochloride salt.[10]

-

Isolation: The resulting suspension is further cooled to -15 °C. The solid product is isolated by filtration.[10]

-

Drying: The filtered solid is dried at 25 °C and then at 40 °C to yield crude Pramipexole dihydrochloride monohydrate.[10]

Table 2: Representative Yield and Purity Data for Synthesis and Purification

| Process Step | Product | Yield | HPLC Purity | Reference |

| Crude Salt Formation | Crude Pramipexole Dihydrochloride Monohydrate | 70% | 94.4% | [10] |

| First Crystallization | Purified Salt (from Methanol/Ethanol) | 77% | 99.6% | [10] |

| Second Crystallization | Final API | 84% | 99.8% | [10] |

Note: Yields for crystallization steps are relative to the input material for that step.

Early Clinical Evaluation

Initial clinical trials in patients with early Parkinson's disease confirmed the efficacy and safety of Pramipexole.[12] A placebo-controlled, ascending-dose study demonstrated that Pramipexole treatment resulted in a significantly greater improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) Part II (Activities of Daily Living) scores compared to placebo.[12] These early studies also established a favorable pharmacokinetic profile, with plasma levels increasing linearly with the dose and a high absolute bioavailability exceeding 90%.[5][12]

Conclusion

The discovery of Pramipexole marked a significant advancement in the treatment of Parkinson's disease. Its unique pharmacological profile, characterized by high-affinity agonism at D2 and D3 dopamine receptors, provided a novel mechanism for symptomatic relief. The early synthetic routes, established through foundational patent literature, laid the groundwork for scalable and efficient manufacturing processes. This combination of targeted pharmacological action and robust chemical synthesis has solidified Pramipexole's role as a cornerstone therapy in movement disorders.

References

- 1. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Pramipexole (Mirapex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pramipexole - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Pramipexole in patients with early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Pramipexole HCl: A Technical Guide to its Downstream Signaling Pathways in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramipexole (B1678040) Hydrochloride (HCl), a non-ergot dopamine (B1211576) agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the D2 and D3 dopamine receptors in the brain. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by Pramipexole HCl. It delves into the canonical G-protein coupled receptor (GPCR) signaling, the modulation of cyclic adenosine (B11128) monophosphate (cAMP), and the activation of crucial neuroprotective pathways involving Akt and ERK. Furthermore, this document outlines the receptor-independent antioxidant and neuroprotective mechanisms of Pramipexole. Quantitative data on receptor binding and functional activity are presented in structured tables for comparative analysis. Detailed methodologies for key experimental assays are provided to facilitate reproducible research in the field.

Introduction

This compound is a synthetic aminobenzothiazole derivative that mimics the action of endogenous dopamine by directly stimulating dopamine receptors.[1][2] Unlike levodopa, it does not require enzymatic conversion in the brain.[3] Its preferential binding to D3 receptors, which are highly expressed in the limbic system, may contribute to its effects on mood and behavior.[2][3] This guide will elucidate the molecular cascades that are initiated upon Pramipexole binding to its primary targets and explore other signaling interactions that contribute to its overall pharmacological profile.

Dopaminergic Signaling Pathways

Pramipexole's primary mechanism of action involves the activation of D2 and D3 dopamine receptors, which are Gαi/o-coupled GPCRs.[3][4] This interaction initiates a cascade of intracellular events that ultimately modulate neuronal excitability and survival.

G-protein Coupling and cAMP Inhibition

Upon binding of Pramipexole to D2/D3 receptors, the associated Gαi/o protein is activated. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in gene expression and neuronal function. In cells co-expressing D2 and D3 receptors, Pramipexole potently suppresses cAMP production, with an EC50 value reported to be 11-fold lower than at D2 receptors alone, highlighting the importance of D2-D3 receptor heterodimerization.[5][6][7]

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pramipexole Extended Release: A Novel Treatment Option in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pramipexole reduces phosphorylation of α-synuclein at serine-129 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent activation of dopamine D3/D2 heterodimers by the antiparkinsonian agents, S32504, pramipexole and ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Pharmacological Profile of Pramipexole HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of Pramipexole (B1678040) HCl, a non-ergot dopamine (B1211576) agonist widely used in the treatment of Parkinson's disease and Restless Legs Syndrome. This document details its mechanism of action, pharmacodynamics, pharmacokinetics, and key experimental methodologies, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.

Introduction

Pramipexole is a synthetic aminobenzothiazole derivative that exerts its therapeutic effects by acting as a potent agonist at dopamine D2-like receptors.[1][2] Approved by the FDA in 1997 for Parkinson's disease, its indications have expanded to include Restless Legs Syndrome.[3][4] This guide serves as a technical resource for professionals in the field of drug development and neuroscience, offering a deep dive into the pharmacological characteristics of Pramipexole HCl.

Mechanism of Action

Pramipexole's primary mechanism of action is the direct stimulation of the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes.[1][2] It possesses high selectivity and full intrinsic activity at these receptors, with a particularly high affinity for the D3 receptor subtype.[3][5] Unlike levodopa, Pramipexole does not require metabolic conversion to an active form and directly mimics the action of endogenous dopamine in the brain.[1]

The stimulation of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular events. These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.[1][6] This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger, leading to a decrease in neuronal excitability.[1] This modulation of neuronal signaling helps to restore the balance in neural circuits affected by dopamine deficiency, which is the hallmark of Parkinson's disease.[1]

dot

Pharmacodynamics: Receptor Binding Profile

Pramipexole's distinct clinical effects are closely linked to its specific binding affinities for different dopamine receptor subtypes. It exhibits a significantly higher affinity for the D3 receptor compared to the D2 and D4 receptors, and negligible affinity for D1-like receptors.[3][5] This preferential binding to D3 receptors, which are concentrated in limbic areas of the brain, may contribute to its effects on mood and motivation.[1]

| Receptor Subtype | Pramipexole Ki (nM) | Reference(s) |

| D1 | >10,000 | [3] |

| D2 | 2.2 - 3.9 | [7] |

| D3 | 0.5 - 0.97 | [7] |

| D4 | 1.3 | [7] |

| D5 | No significant affinity | [3] |

Pharmacokinetics

Pramipexole is available in both immediate-release (IR) and extended-release (ER) formulations, which differ in their pharmacokinetic profiles.

Absorption

Pramipexole is rapidly and almost completely absorbed following oral administration, with an absolute bioavailability exceeding 90%. For the IR formulation, peak plasma concentrations (Cmax) are reached in approximately 2 hours. Food does not significantly affect the extent of absorption (AUC), but it can delay the time to peak concentration (Tmax) by about one hour.[3] The ER formulation provides a slower, more sustained release of the drug over a 24-hour period.[8]

Distribution

Pramipexole is extensively distributed throughout the body, with a large volume of distribution of about 500 L. It has low plasma protein binding of approximately 15%.[9]

Metabolism

Pramipexole undergoes minimal metabolism in humans, with less than 10% of the drug being metabolized.[3]

Excretion

The primary route of elimination for Pramipexole is renal excretion, with about 90% of a dose recovered in the urine as an unchanged drug.[7][9] The elimination half-life is approximately 8 hours in young, healthy volunteers and extends to about 12 hours in the elderly.[3]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for both the immediate-release and extended-release formulations of Pramipexole.

| Parameter | Immediate-Release (IR) | Extended-Release (ER) | Reference(s) |

| Tmax (hours) | ~2 | ~6 | [3][8] |

| Half-life (hours) | 8 - 12 | 8 - 12 | [3][10] |

| Bioavailability | >90% | >90% | [3][10] |

| Dosing Frequency | Three times daily | Once daily | [8][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Pramipexole for dopamine D2/D3 receptors using a radioligand such as [3H]-spiperone.

Objective: To determine the inhibitory constant (Ki) of Pramipexole for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes from cell lines stably expressing human D2 or D3 receptors.

-

[3H]-spiperone (radioligand).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., 10 µM haloperidol).

-

96-well plates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of Pramipexole in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and either Pramipexole at various concentrations, the non-specific binding control, or buffer alone (for total binding).

-

Incubation: Initiate the binding reaction by adding [3H]-spiperone to all wells. Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Pramipexole concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12]

dot

In Vivo Microdialysis for Dopamine Release

This protocol describes a general procedure for in vivo microdialysis in the rat striatum to measure changes in extracellular dopamine levels following Pramipexole administration.

Objective: To measure the effect of Pramipexole on dopamine release in the striatum of a living animal.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannula.

-

Microinfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution.

-

HPLC with electrochemical detection (HPLC-ECD) system for dopamine analysis.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula into the striatum using stereotaxic coordinates.[13] Secure the cannula with dental cement. Allow the animal to recover for 24-48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[14] After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer Pramipexole (e.g., via subcutaneous injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot against time to observe the effect of Pramipexole on dopamine release.

Quantification of Pramipexole in Human Plasma by LC-MS/MS

This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pramipexole in human plasma.[15]

Objective: To accurately quantify the concentration of Pramipexole in human plasma samples.

Materials:

-

Human plasma samples.

-

Pramipexole reference standard and a suitable internal standard (e.g., Pramipexole-d3).[15]

-

HPLC-grade solvents (methanol, acetonitrile, water).

-

Formic acid and ammonium (B1175870) acetate (B1210297).

-

LC-MS/MS system (a high-performance liquid chromatograph coupled to a tandem mass spectrometer).

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma, add the internal standard.[15]

-

Alkalinize the sample with NaOH solution.[15]

-

Extract Pramipexole and the internal standard with an organic solvent mixture (e.g., ethyl acetate and dichloromethane).[15]

-

Separate the organic layer and evaporate it to dryness.

-

Reconstitute the residue in the mobile phase.[15]

-

-

Chromatographic Separation: Inject the reconstituted sample into the LC system. Separate Pramipexole and the internal standard on a suitable column using an appropriate mobile phase.

-

Mass Spectrometric Detection: Detect and quantify Pramipexole and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Construct a calibration curve using known concentrations of Pramipexole. Determine the concentration of Pramipexole in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[15]

dot

Clinical Efficacy Assessment

The clinical efficacy of Pramipexole, particularly in Parkinson's disease, is primarily assessed using the Unified Parkinson's Disease Rating Scale (UPDRS).[11][16] Clinical trials are typically randomized, double-blind, and placebo-controlled.[16][17]

Key aspects of a typical clinical trial design:

-

Patient Population: Patients with early or advanced Parkinson's disease.

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[11][16]

-

Treatment: A dose-titration phase followed by a maintenance phase.[11]

-

Primary Endpoint: The change from baseline in the UPDRS Parts II (Activities of Daily Living) and III (Motor Examination) scores.[11][16][17] A decrease in the score indicates an improvement in symptoms.

dot

Conclusion

This compound is a well-characterized dopamine agonist with a distinct pharmacological profile. Its high affinity for D3 receptors and its favorable pharmacokinetic properties, available in both immediate and extended-release formulations, make it a valuable therapeutic agent for managing the symptoms of Parkinson's disease and Restless Legs Syndrome. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians working with this important medication.

References

- 1. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. pramipexole (PD002907, FASDKYOPVNHBLU-ZETCQYMHSA-N) [probes-drugs.org]

- 8. Pramipexole Extended Release: A Novel Treatment Option in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Pramipexole - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. neurology.org [neurology.org]

- 17. Pramipexole in patients with early Parkinson's disease (PROUD): a randomised delayed-start trial - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Pramipexole HCl's Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramipexole (B1678040) hydrochloride is a non-ergot dopamine (B1211576) agonist with high affinity and full intrinsic activity at the D2 subfamily of dopamine receptors.[1] This technical guide provides an in-depth characterization of the in vitro receptor binding profile of Pramipexole HCl. It summarizes quantitative binding affinity data, details experimental protocols for receptor binding assays, and illustrates the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of dopaminergic systems and the development of related therapeutic agents.

Introduction

Pramipexole is a synthetic aminobenzothiazole derivative used in the treatment of Parkinson's disease and Restless Legs Syndrome.[2][3][4] Its therapeutic efficacy is primarily attributed to its activity as a dopamine agonist.[3][4][5] Pramipexole exhibits a high selectivity for the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes, with a particularly strong preference for the D3 receptor.[1][6][7][8] Unlike ergot-derived dopamine agonists, Pramipexole has minimal interaction with serotonergic or adrenergic receptors, contributing to its specific pharmacological profile.[6][7] Understanding the nuances of its receptor binding is crucial for elucidating its mechanism of action and for the development of novel compounds with tailored selectivity.

Receptor Binding Affinity of this compound

The binding affinity of this compound for various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The data consistently demonstrates a high affinity for dopamine D3 receptors, followed by D2 and D4 receptors. Its affinity for other receptor types, such as serotonin (B10506) and adrenergic receptors, is significantly lower.[9][10]

Dopamine Receptor Subtypes

Pramipexole binds with high affinity to the D2 subfamily of dopamine receptors. Notably, it displays a preferential affinity for the D3 receptor subtype.[7][11] This D3-preferring profile may contribute to its clinical effects.[6][11]

| Receptor Subtype | Ligand | K i (nmol/L) | Reference |

| Dopamine D2 | Pramipexole | 3.9 | [12][13] |

| Dopamine D3 | Pramipexole | 0.5 | [12][13] |

| Dopamine D4 | Pramipexole | 5.1 | [14] |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Other Receptor Systems

Pramipexole exhibits low affinity for serotonergic (5-HT) and adrenergic receptors.[6][9][10] This selectivity for the dopamine D2 subfamily contributes to its favorable side-effect profile compared to less selective dopamine agonists. It has been noted that Pramipexole has a moderate affinity for alpha-2-adrenergic receptors.[9][15]

| Receptor Family | Receptor Subtype | Finding | Reference |

| Serotonergic | 5-HT1A | Low affinity | [9] |

| Adrenergic | α1, β | Low affinity | [9] |

| Adrenergic | α2 | Moderate affinity | [9] |

Experimental Protocols: Radioligand Binding Assay

The determination of Pramipexole's receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay.

Objective

To determine the binding affinity (Ki) of this compound for a specific dopamine receptor subtype (e.g., D2 or D3) expressed in cell membranes.

Materials

-

Cell Membranes: CHO (Chinese Hamster Ovary) or HEK (Human Embryonic Kidney) cells recombinantly expressing the human dopamine receptor subtype of interest (D2 or D3).[11][16]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [³H]Spiperone.[11]

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Scintillation Counter.

Experimental Workflow

Data Analysis

-

Calculate Specific Binding: Specific binding is determined by subtracting non-specific binding (radioactivity in the presence of a saturating concentration of an unlabeled ligand) from total binding (radioactivity in the absence of the test compound).[14]

-

Determine IC₅₀: The concentration of Pramipexole that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve.[12]

-

Calculate Kᵢ: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:[12][14]

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Signaling Pathways

Pramipexole acts as a full agonist at the D2 subfamily of dopamine receptors.[1][7] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o class of G-proteins.[12][19]

Dopamine D2 and D3 Receptor Signaling

Activation of D2 and D3 receptors by Pramipexole initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[5][12][19] This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[19][[“]] This canonical pathway is a key mechanism through which D2/D3 receptor agonists modulate neuronal activity. Beyond this primary pathway, D2-like receptors can also modulate other signaling pathways, including those involving G protein βγ subunits, which can influence ion channels.[12]

Conclusion

This compound is a potent and selective dopamine D2 subfamily receptor agonist with a clear preference for the D3 subtype. This high affinity and selectivity are quantifiable through in vitro radioligand binding assays. Its mechanism of action is primarily mediated through the Gαi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. The detailed characterization of its binding profile and signaling pathways is fundamental for ongoing research into dopaminergic neurotransmission and the development of next-generation therapeutics for neurological and psychiatric disorders.

References

- 1. droracle.ai [droracle.ai]

- 2. nbinno.com [nbinno.com]

- 3. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]

- 4. Pramipexole (Mirapex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 6. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 | PLOS One [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. The adrenergic α2 antagonist atipamezole alters the behavioural effects of pramipexole and increases pramipexole concentration in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. tandfonline.com [tandfonline.com]

- 20. consensus.app [consensus.app]

Methodological & Application

Pramipexole HCl In Vitro Neuroprotection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole (B1678040), a dopamine (B1211576) D2/D3 receptor agonist, is a medication primarily used in the management of Parkinson's disease. Beyond its symptomatic relief through dopamine receptor stimulation, compelling preclinical evidence from various in vitro and in vivo models suggests that Pramipexole also possesses significant neuroprotective properties.[1][2] These neuroprotective actions are particularly relevant to the progressive nature of neurodegenerative diseases like Parkinson's, where the gradual loss of dopaminergic neurons is a key pathological feature.[3][4]

Interestingly, a substantial portion of Pramipexole's neuroprotective effects appears to be independent of its dopamine receptor agonist activity.[1][5][6] Research indicates that Pramipexole may exert its protective effects through antioxidant mechanisms, including the scavenging of reactive oxygen species (ROS), enhancement of endogenous antioxidant systems, and maintenance of mitochondrial integrity.[5][7][8]

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro neuroprotection assays with Pramipexole HCl. The protocols are designed to be adaptable for various neuronal cell lines and neurotoxic insults, enabling researchers to investigate the neuroprotective potential of Pramipexole and its derivatives in a controlled laboratory setting.

Principle of the Assay

The in vitro neuroprotection assay is designed to model the neurodegenerative processes observed in Parkinson's disease. This is achieved by exposing cultured neuronal cells to a specific neurotoxin that induces cell death, mimicking the neuronal loss in the disease. The neuroprotective capacity of this compound is then evaluated by its ability to mitigate this toxin-induced cell death. The primary endpoint of these assays is the measurement of cell viability, which serves as an indicator of the compound's protective efficacy.